tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate is a pharmaceutical intermediate compound that plays a crucial role in the synthesis of highly selective and potent small molecule inhibitors . This compound belongs to the indole family, which is known for its significant biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves the construction of the indole ring system followed by functional group modifications. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a common choice .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective synthetic routes. The use of commercially available starting materials and inexpensive reagents is preferred to ensure efficiency and economic viability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or sulfonic acids under acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .
Scientific Research Applications
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound acts by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)indole
- 1-Indolecarboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylindole
- N-Butyloxycarbonylindole
Uniqueness
tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of highly selective and potent inhibitors .
Properties
IUPAC Name |
tert-butyl 4-formyl-5-methoxy-7-methylindole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-8-13(20-5)12(9-18)11-6-7-17(14(10)11)15(19)21-16(2,3)4/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQVVLKDJOMDOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.